Gentisohydroxamic acid

Description

Historical Trajectories of Hydroxamic Acids in Scientific Discovery

The journey of hydroxamic acids began in 1869 with the discovery of oxalohydroxamic acid by H. Lossen. researchgate.netresearchgate.net Initially, these compounds were of interest primarily as intermediates in various chemical reactions. researchgate.net However, the scientific perception of hydroxamic acids shifted significantly with the discovery of their potent metal-chelating properties. nih.gov This characteristic is conferred by the hydroxamate functional group (-CO-NH-OH), which can form stable complexes with a variety of metal ions, particularly iron(III). researchgate.netwikipedia.org

This chelating ability was found to be not just a chemical curiosity but a biologically significant function. Researchers discovered that microorganisms secrete low molecular weight hydroxamic acids, known as siderophores, to scavenge essential iron from their environment. researchgate.netwikipedia.org This revelation opened the floodgates to exploring the biological activities of hydroxamic acids, leading to extensive research into their potential as therapeutic agents. Over the decades, this research has culminated in the development of several hydroxamic acid-based drugs, including vorinostat, an inhibitor of histone deacetylase (HDAC) used in cancer therapy. wikipedia.org The historical development of hydroxamic acids from simple chemical intermediates to a crucial class of compounds in medicinal chemistry and bioinorganic chemistry provides the essential context for understanding the scientific interest in specific derivatives like gentisohydroxamic acid. nih.govcolby.edu

Contemporary Research Landscape of this compound

Contemporary research on this compound, also known as N,2,5-Trihydroxybenzamide, explores its potential in various biological applications stemming from its chemical structure. ontosight.ai Investigations have highlighted its potential antioxidant, anti-inflammatory, and antimicrobial effects. ontosight.ai The presence of hydroxyl groups on the benzene (B151609) ring, in addition to the hydroxamic acid moiety, contributes to these observed activities.

A notable area of research is the study of this compound as an enzyme inhibitor. For instance, it has been investigated for its effects on urease, an enzyme that catalyzes the hydrolysis of urea (B33335). researchgate.net One in vitro study compared the efficacy of acetohydroxamic acid, salicylhydroxamic acid, and this compound in inhibiting urease-induced crystallization, finding acetohydroxamic acid to be more effective in that specific experimental context. researchgate.net

The broader class of hydroxamic acids is known for inhibiting metalloenzymes, and this is a guiding principle in the research of this compound. nih.gov The ability of the hydroxamate group to bind to metal ions at the active sites of enzymes is a key mechanism of action being explored. nih.gov Further research is required to fully elucidate the specific biological targets and the full spectrum of the therapeutic potential of this compound. ontosight.ai

Fundamental Chemical Principles Underlying this compound Investigations

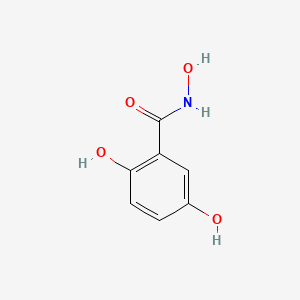

This compound is an organic compound with the chemical formula C₇H₇NO₄. ontosight.ai Structurally, it is a derivative of benzamide (B126), featuring a benzene ring substituted with hydroxyl groups at the 2 and 5 positions, and a hydroxamic acid functional group (-CONHOH) at the 1 position. ontosight.ai This specific arrangement of functional groups dictates its chemical properties and reactivity. ontosight.ai

The synthesis of hydroxamic acids, in general, can be achieved through several methods, with a common route being the reaction of an ester or acid chloride with a hydroxylamine (B1172632) salt. wikipedia.orgnih.gov For this compound, this would typically involve a derivative of gentisic acid (2,5-dihydroxybenzoic acid) as a starting material.

Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | C₇H₇NO₄ |

| IUPAC Name | N,2,5-Trihydroxybenzamide |

| CAS Number | 27286-93-7 |

| Molecular Weight | 169.13 g/mol |

| Functional Groups | Hydroxamic Acid, Phenolic Hydroxyls |

| Parent Compound | Gentisic Acid |

Structure

2D Structure

3D Structure

Properties

CAS No. |

27286-93-7 |

|---|---|

Molecular Formula |

C7H7NO4 |

Molecular Weight |

169.13 g/mol |

IUPAC Name |

N,2,5-trihydroxybenzamide |

InChI |

InChI=1S/C7H7NO4/c9-4-1-2-6(10)5(3-4)7(11)8-12/h1-3,9-10,12H,(H,8,11) |

InChI Key |

WPYOWVSPPNVWCV-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1O)C(=O)NO)O |

Canonical SMILES |

C1=CC(=C(C=C1O)C(=O)NO)O |

Other CAS No. |

27286-93-7 |

Synonyms |

gentisohydroxamic acid N,2,5-trihydroxybenzamide |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Gentisohydroxamic Acid

Classical and Conventional Synthetic Routes to Gentisohydroxamic Acid

Traditional methods for synthesizing this compound rely on well-established reactions in organic chemistry, primarily involving the formation of an amide bond between a gentisic acid derivative and hydroxylamine (B1172632).

A primary and versatile route to this compound involves the direct coupling of gentisic acid (2,5-dihydroxybenzoic acid) with hydroxylamine or its salts. Since the direct reaction is often slow and inefficient, the carboxylic acid group of gentisic acid must first be "activated" to increase its electrophilicity. This activation makes it more susceptible to nucleophilic attack by hydroxylamine. nih.govresearchgate.net

The process typically begins with the activation of gentisic acid's carboxyl group, which can be achieved using a variety of coupling agents or by converting it into a more reactive intermediate like an acid chloride or a mixed anhydride (B1165640). researchgate.netrsc.org Common coupling agents mediate the reaction by forming a highly reactive O-acylisourea intermediate in the case of carbodiimides. libretexts.org Once the activated intermediate is formed, it readily reacts with hydroxylamine to yield this compound. The phenolic hydroxyl groups of gentisic acid often require protection during this process to prevent unwanted side reactions, although some methods can be performed without it. One of the most frequently used methods for synthesizing hydroxamic acids involves coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt). nih.gov

Table 1: Common Reagents for Carboxylic Acid Activation in Hydroxamic Acid Synthesis

| Reagent Class | Specific Example(s) | Function |

|---|---|---|

| Carbodiimides | EDC, DCC (N,N'-Dicyclohexylcarbodiimide) | Forms a highly reactive O-acylisourea intermediate. nih.govlibretexts.org |

| Phosphonium Salts | BOP-Cl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride) | Activates carboxylic acids for coupling. nih.gov |

| Triazine Derivatives | Cyanuric chloride (CC) | Activates carboxylic acids for efficient coupling with hydroxylamine. nih.govresearchgate.net |

| Acid Halide Forming | Thionyl chloride (SOCl₂) | Converts carboxylic acid to a highly reactive acyl chloride. rsc.org |

| Phosphonic Anhydrides | T3P (1-Propanephosphonic acid cyclic anhydride) | Promotes the synthesis of hydroxamic acids from carboxylic acids. organic-chemistry.org |

| Others | CDI (1,1'-Carbonyldiimidazole) | Forms a reactive acyl imidazole (B134444) intermediate. nih.gov |

An alternative conventional strategy involves the use of gentisic acid esters as precursors. In this approach, an ester of gentisic acid, such as methyl gentisate, is first synthesized. This ester then undergoes nucleophilic acyl substitution with hydroxylamine, typically in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide, to form the hydroxamic acid. nih.gov This method is particularly useful and can sometimes be performed under milder conditions than direct carboxylic acid activation.

The reaction of esters with hydroxylamine can be accelerated by certain catalysts. nih.gov The addition of a catalytic amount of potassium cyanide (KCN) has been shown to increase the rate of hydroxamic acid formation from ester precursors. nih.gov This is believed to proceed through a highly reactive acylcyanide intermediate. nih.gov While carboxylic esters are common precursors, the use of amides is less frequent for the de novo synthesis of hydroxamic acids but represents a potential transformation pathway. nih.gov

Advanced and Sustainable Synthetic Strategies for this compound

Modern synthetic chemistry aims to develop more efficient, sustainable, and versatile methods. For this compound, this includes catalytic systems, high-throughput synthesis, and novel activation techniques.

Recent advances have focused on catalytic methods to improve the efficiency and environmental footprint of amide bond formation, a key step in this compound synthesis. organic-chemistry.org Boronic acid derivatives have emerged as effective catalysts for the direct dehydrative amidation of carboxylic acids and amines under mild conditions. organic-chemistry.org Applying such a system to gentisic acid and hydroxylamine could provide a more sustainable route to this compound.

Organocatalysis, which uses small organic molecules to accelerate reactions, offers another green alternative. beilstein-journals.org While specific organocatalytic methods for this compound are not extensively detailed, catalysts like anthranilic acids have been shown to be highly effective in the formation of related oximes and hydrazones at neutral pH. nih.gov These catalysts operate via the formation of a catalyst-imine intermediate, suggesting their potential applicability in accelerating the reaction between gentisic acid and hydroxylamine. nih.gov The development of organocatalytic systems for hydroxamic acid synthesis is an active area of research. frontiersin.org

Solid-phase synthesis (SPS) is a powerful technique for the rapid generation of large numbers of related compounds, known as chemical libraries. emolecules.comrroij.com This methodology is highly applicable to the synthesis of this compound derivatives for screening in drug discovery. emolecules.comslideshare.net In a typical solid-phase approach, a reactant is covalently attached to an insoluble polymer resin, and subsequent reactions are carried out. rroij.comuci.edu

For a this compound library, synthesis would generally involve immobilizing a protected form of hydroxylamine onto the solid support. nih.govresearchgate.net This resin-bound hydroxylamine is then treated with a diverse set of activated carboxylic acids, including gentisic acid and its analogs, in a parallel or split-and-mix fashion. rroij.comresearchgate.net The key advantages of SPS are the simplification of purification, as excess reagents and byproducts are simply washed away, and the ability to automate the process. emolecules.comnih.gov This allows for the efficient creation of a library of this compound derivatives with varied substituents on the aromatic ring, which can then be screened for biological activity. combichemistry.comrsc.org

Electrochemical and photochemical methods represent cutting-edge, sustainable strategies for chemical synthesis. Electrosynthesis uses electrical current to drive chemical reactions, often avoiding the need for harsh or toxic reagents. chemistryviews.org One potential electrochemical route to hydroxamic acids involves the reduction of a corresponding nitroarene precursor. rsc.org For this compound, this would entail the synthesis of a 2,5-dihydroxy-nitrobenzene derivative, which could then be electrochemically reduced in a controlled manner to form the N-hydroxyamine intermediate that rearranges to the hydroxamic acid. Another electrochemical approach involves the anodic activation of the carboxylic acid. chemistryviews.org By oxidizing a mediator like iodide, a reactive species is generated that activates the carboxylic acid for coupling with hydroxylamine, offering a greener alternative to chemical coupling agents. chemistryviews.org

Photochemical transformations, which use light to initiate reactions, are less documented for the direct synthesis of hydroxamic acids. However, they are used in related areas, such as the synthesis of peptide libraries containing photoactive groups. nih.gov Research into photochemical methods could potentially uncover novel pathways for the formation or modification of this compound, for instance, through light-induced coupling reactions or transformations of precursor molecules.

Derivatization and Functionalization of this compound Scaffolds

The structural framework of this compound, featuring a hydroxamic acid moiety, a phenolic hydroxyl group, and an aromatic ring, offers multiple sites for chemical modification. These sites can be selectively targeted to append various functional groups, thereby altering the molecule's physicochemical properties for specific research applications.

Chemical Modification Strategies for Enhanced Molecular Probes

The development of molecular probes from the this compound scaffold would likely involve the introduction of reporter groups, such as fluorophores or affinity tags. libretexts.org General strategies for modifying analogous compounds often involve targeting reactive functional groups. biologiachile.cl For this compound, the phenolic hydroxyl and the aromatic ring are primary targets for such modifications.

One common strategy for creating fluorescent probes is the coupling of a fluorescent moiety to the parent molecule. For instance, a coumarin (B35378) or fluorescein (B123965) derivative could potentially be attached to the this compound scaffold. This could be achieved by first functionalizing the phenolic hydroxyl group with a linker that has a reactive handle, such as an amine or an alkyne. This linker could then be used to attach the fluorophore via standard coupling chemistries, like amide bond formation or click chemistry.

Table 1: Hypothetical Strategies for Fluorescent Probe Synthesis

| Starting Material | Reagent(s) | Intermediate/Product | Purpose of Modification |

| This compound | 1. Propargyl bromide, K₂CO₃2. Azide-functionalized fluorophore, Cu(I) catalyst | O-propargylated this compound followed by a triazole-linked fluorescent probe | Introduction of a fluorophore via click chemistry for imaging applications. |

| This compound | 1. Boc-protected amino-linker with a leaving group2. Deprotection3. NHS-ester of a fluorophore | Amino-functionalized this compound followed by an amide-linked fluorescent probe | Attachment of a fluorophore for use as a molecular probe. |

This table represents hypothetical synthetic pathways based on general organic chemistry principles, as direct literature examples for this compound are not prevalent.

Another approach could involve the direct modification of the aromatic ring through electrophilic aromatic substitution reactions, though this might be complicated by the directing effects of the existing substituents and the potential for multiple products.

Synthesis of Prodrug Forms for Mechanistic Studies (excluding clinical applications)

The design of prodrugs is a common strategy in medicinal chemistry to overcome undesirable properties of a parent drug, such as poor membrane permeability or metabolic instability. pharmacologycanada.org For mechanistic studies, prodrugs can be designed to release the active compound under specific chemical or enzymatic conditions. nih.govrutgers.edu

For this compound, the hydroxamic acid and phenolic hydroxyl groups are the most likely sites for modification to create prodrugs. Esterification of these hydroxyl groups can mask their polarity, potentially facilitating passage across cellular membranes. ijper.org These ester linkages can be designed to be cleaved by intracellular esterases, releasing the parent this compound.

Table 2: Potential Prodrug Strategies for this compound

| Prodrug Type | Potential Promoiet(ies) | Activation Mechanism | Rationale for Mechanistic Studies |

| Ester Prodrug | Acetate, Pivalate, Amino acid | Esterase-mediated hydrolysis | To study the effects of intracellular release of this compound. |

| Carbonate Prodrug | Ethyl carbonate, Benzyl carbonate | Chemical or enzymatic hydrolysis | To investigate the impact of controlled release on cellular targets. |

| Phosphate Prodrug | Monophosphate | Phosphatase-mediated hydrolysis | To enhance aqueous solubility for in vitro assays and study the role of phosphatases in activation. nih.gov |

This table outlines potential prodrug strategies for this compound based on established prodrug design principles, in the absence of specific literature examples.

For instance, reacting this compound with an acid chloride or anhydride in the presence of a base would yield the corresponding ester. The choice of the acyl group can be tailored to control the rate of hydrolysis and the lipophilicity of the resulting prodrug.

Development of Hybrid Molecules Incorporating this compound Moieties

Molecular hybridization involves combining two or more pharmacophores into a single molecule to create a new chemical entity with a potentially synergistic or multi-target profile. semanticscholar.org The development of hybrid molecules incorporating the this compound moiety would involve covalently linking it to another bioactive scaffold. mdpi.commdpi.com

The synthetic strategy for creating such hybrids would depend on the functional groups available on the partner molecule. Typically, a linker is used to connect the two moieties. nih.gov For example, the phenolic hydroxyl of this compound could be etherified with a linker containing a terminal halide or azide, which could then be used to couple with a second molecule. Alternatively, the hydroxamic acid itself could be used in coupling reactions, though this might interfere with its primary biological function.

Table 3: Hypothetical Hybrid Molecule Synthesis Strategies

| This compound Derivative | Partner Molecule with Functional Group | Coupling Chemistry | Resulting Hybrid Structure |

| O-alkylated this compound with a terminal carboxylic acid | Amine-containing bioactive molecule | Amide bond formation (e.g., using EDC, HOBt) | Two moieties connected by an amide-containing linker. |

| This compound | Carboxylic acid-containing bioactive molecule | Esterification (e.g., DCC coupling) | Ester-linked hybrid molecule. |

| O-propargylated this compound | Azide-containing bioactive molecule | Copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) | Triazole-linked hybrid molecule. |

This table presents hypothetical approaches to the synthesis of this compound-based hybrid molecules, drawing from general strategies in medicinal chemistry due to a lack of specific examples in published literature.

For example, a hybrid with a known anti-inflammatory agent could be synthesized to explore potential dual-action compounds for mechanistic studies in inflammatory processes. The synthesis would likely involve a multi-step process to first install a reactive linker on one of the molecules, followed by the final coupling reaction.

Molecular Mechanisms of Action and Biochemical Interactions of Gentisohydroxamic Acid

Enzymatic Inhibition Kinetics and Specificity of Gentisohydroxamic Acid

This compound, a derivative of hydroxamic acid, demonstrates notable interactions with various enzymes, particularly metalloenzymes. Its inhibitory activity is a subject of significant research, focusing on the kinetics and specificity of these interactions.

Studies on Metalloenzyme Inhibition by this compound

Histone deacetylases (HDACs) are a class of metalloenzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins. wikipedia.org This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression. wikipedia.orgnih.gov HDAC inhibitors, including those with a hydroxamic acid scaffold, can block this process, leading to histone hyperacetylation and a more open chromatin structure, which in turn can affect the expression of a subset of genes. wikipedia.orgmdpi.com

Table 1: Effects of HDAC Inhibition by Hydroxamic Acid Derivatives

| Cellular Process | Outcome of HDAC Inhibition | Reference |

|---|---|---|

| Gene Expression | Altered expression of a subset of genes | wikipedia.org |

| Cell Cycle | Can induce cell cycle arrest | mdpi.com |

| Apoptosis | Can induce programmed cell death | mdpi.com |

| Chromatin Structure | Leads to hyperacetylation and a more open structure | wikipedia.org |

Matrix metalloproteinases (MMPs) are a family of zinc- and calcium-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components. nih.gov Their activity is crucial in physiological processes like tissue remodeling, but their dysregulation is implicated in various diseases. nih.govnih.gov Hydroxamic acid-based compounds are a significant class of MMP inhibitors (MMPIs). nih.gov The hydroxamic acid group effectively chelates the catalytic zinc ion in the MMP active site, which is a primary mechanism of their inhibitory action. nih.govmdpi.commdpi.com

The development of synthetic MMPIs has been a major focus in pharmaceutical research. nih.gov While broad-spectrum MMP inhibitors have shown promise, off-target effects have been a concern. mdpi.com Research has increasingly focused on developing selective inhibitors for specific MMPs to minimize side effects. nih.gov The selectivity of these inhibitors is largely determined by their structural scaffolds and the nature of their substituents, which interact with the variable sub-pockets of the MMP active site. nih.gov For instance, some hydroxamic acid-based inhibitors have been shown to inhibit MMP-2 and MMP-9 in a dose-dependent manner. nih.gov

Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. mdpi.com This activity can have significant implications in both medicine and agriculture. mdpi.comman.poznan.pl Hydroxamic acids are well-documented inhibitors of urease from both plant and bacterial sources. nih.gov

In a comparative study, this compound was found to be less effective in inhibiting the kinetics of the urease enzymatic reaction compared to acetohydroxamic acid. nih.gov However, it still demonstrated inhibitory properties. The inhibitory power of hydroxamic acid derivatives against urease can be influenced by various structural factors. For example, the presence of certain substituents on the aromatic ring of hydroxamic acid derivatives can significantly enhance their inhibitory activity. nih.gov The inhibition mechanism often involves the interaction of the hydroxamic acid with the nickel ions in the active site of urease. nih.gov

Table 2: Comparative Urease Inhibition by Hydroxamic Acid Derivatives

| Compound | Relative Inhibitory Effect | Reference |

|---|---|---|

| Acetohydroxamic Acid | More effective | nih.gov |

| This compound | Less effective | nih.gov |

| Salicylhydroxamic Acid | Less effective | nih.gov |

Non-Metalloenzyme Targets and Inhibitory Modes of this compound

While the primary focus of this compound research has been on metalloenzymes, the principles of enzyme inhibition kinetics are broadly applicable.

Enzyme inhibition can be broadly classified into different modes, including competitive, non-competitive, and uncompetitive inhibition, which can be distinguished through kinetic studies. medicoapps.orgddugu.ac.in

Competitive inhibition occurs when the inhibitor and the substrate compete for the same active site on the enzyme. libretexts.org In this scenario, the inhibitor's effect can be overcome by increasing the substrate concentration. libretexts.org

Non-competitive inhibition involves the inhibitor binding to a site on the enzyme other than the active site (an allosteric site). libretexts.orgnih.gov This binding alters the enzyme's conformation and reduces its catalytic efficiency, regardless of whether the substrate is bound. nih.gov The inhibitor has an equal affinity for both the free enzyme and the enzyme-substrate complex. wikipedia.org

Uncompetitive inhibition is characterized by the inhibitor binding only to the enzyme-substrate complex. ddugu.ac.in

The specific mode of inhibition for this compound against a particular enzyme would need to be determined through detailed kinetic analyses, such as Lineweaver-Burk plots. nih.gov For example, studies on other inhibitors have used these plots to determine whether the inhibition is competitive or a mixed type. mdpi.com The mode of inhibition provides valuable insights into the mechanism of action, indicating whether the inhibitor directly blocks the active site or acts through an allosteric mechanism. nih.gov

Metal Chelation Properties and Coordination Chemistry of this compound

The hydroxamic acid moiety of this compound is a classical bidentate ligand, meaning it can bind to a metal ion through two donor atoms, in this case, the carbonyl oxygen and the hydroxylamino oxygen. This chelating ability is central to many of its biological activities.

The formation of metal complexes can be characterized by various thermodynamic and spectroscopic techniques. Thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) provide information about the spontaneity and driving forces of the complexation reaction. pjsir.org Spectroscopic methods including Fourier-transform infrared (FT-IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectroscopy are employed to elucidate the structure and coordination of the metal-ligand complexes. usm.myresearchgate.netchemmethod.comnih.govmdpi.com

While specific thermodynamic and detailed spectroscopic data for this compound complexes are not extensively reported, studies on other hydroxamic acid complexes provide a framework for understanding their general characteristics. For instance, the formation of Fe(III)-acetohydroxamic acid complexes is known to be very stable. pjsir.org The thermodynamic parameters for the reduction of this complex by ascorbic acid have been determined, showing the reaction to be pH-dependent. pjsir.org In spectroscopic studies of other metal-hydroxamate complexes, FT-IR spectra typically show a shift in the C=O and N-O stretching frequencies upon coordination to a metal ion, confirming the involvement of the hydroxamic acid group in binding. usm.mychemmethod.com UV-Vis spectroscopy can reveal the formation of charge-transfer bands, which are characteristic of metal-ligand complexes and can be used to determine their geometry. usm.mychemmethod.com

The stoichiometry of a metal complex refers to the ratio of metal ions to ligands in the complex. The stability of these complexes is quantified by the stability constant (log K or log β), with higher values indicating a more stable complex. mdpi.comresearchgate.net These parameters are crucial for predicting the behavior of the chelator in a biological system.

Table 2: Illustrative Stability Constants (log β) for Various Hydroxamic Acid-Metal Complexes (Note: Data for this compound is not available)

| Ligand | Metal Ion | log β₁ | log β₂ | log β₃ | Source |

| N-phenylbenzohydroxamic acid | Fe(III) | 10.85 | 20.80 | 28.35 | researchgate.net |

| N-phenylbenzohydroxamic acid | Cu(II) | 8.95 | 16.25 | - | researchgate.net |

| N-(m-chlorophenyl)-p-substituted benzohydroxamic acids | Cu(II) | - | - | - | rsc.org |

| AlaAlaNHOH | Ni(II) | 5.04 | - | - | researchgate.net |

| Imidazole-4-carbohydroxamic acid | Fe(III) | 10.46 | - | - | researchgate.net |

| Sarcosine | Zn(II) | 4.39 | 2.74 | - | scielo.org.bo |

This table presents stability constants for a selection of hydroxamic acids and related ligands with different metal ions to illustrate the general trends and magnitudes of these values. The specific stability constants for this compound complexes are a subject for future investigation.

The strong affinity of hydroxamic acids for ferric iron (Fe³⁺) is of significant biological relevance, particularly in the context of microbial iron acquisition. nih.gov Many microorganisms synthesize and secrete low-molecular-weight iron chelators called siderophores to scavenge iron from their environment. nih.gov Hydroxamate-based siderophores are a major class of these compounds. nih.govscirp.org

This compound, due to its chemical structure, can be considered a siderophore analog. mdpi.com In iron-limited environments, microbes that produce hydroxamate siderophores can utilize them to bind to insoluble ferric iron, forming a soluble Fe(III)-siderophore complex. This complex is then recognized by specific receptors on the microbial cell surface and transported into the cell. nih.gov Once inside, the iron is released, typically through reduction to the more soluble ferrous form (Fe²⁺), making it available for essential metabolic processes. nih.gov The ability of this compound to chelate iron suggests it could play a role in microbial iron transport, potentially by acting as a competitive inhibitor of natural siderophore uptake or by being utilized by certain microbes as an iron source. mdpi.com This "Trojan horse" strategy, where a siderophore analog is used to deliver a payload into a microbial cell, is an area of active research. nih.gov

Intermolecular Interactions with Biological Macromolecules (excluding clinical context)

The interaction of small molecules with biological macromolecules such as proteins and nucleic acids is fundamental to many biological processes. nih.govplos.org These interactions are governed by a combination of non-covalent forces, including hydrogen bonds, ionic interactions, hydrophobic interactions, and van der Waals forces. researchgate.net

Specific studies detailing the non-covalent interactions of this compound with biological macromolecules outside of a clinical setting are limited. However, general principles of molecular recognition and data from related compounds can provide insights. For example, the interaction of uremic toxins with human serum albumin (HSA) has been studied, revealing that these small molecules can bind to the protein with varying affinities. plos.orgrsc.org Given that this compound is a small, polar molecule, it is plausible that it could interact with proteins like albumin in the bloodstream.

Protein Binding Studies and Ligand-Protein Recognition

The interaction of small molecules with proteins is fundamental to their biological activity. For this compound, which combines the structural features of gentisic acid and a hydroxamic acid moiety, the primary mechanism of protein interaction is predicted to be the chelation of metal ions within the active sites of metalloenzymes. While specific protein binding studies for this compound are not extensively documented in publicly available literature, the known properties of its constituent functional groups provide a strong basis for understanding its potential ligand-protein recognition.

Hydroxamic acids are a well-established class of potent inhibitors for a variety of metalloenzymes, primarily due to the ability of the -CONHOH group to act as a bidentate ligand, chelating the metal ions essential for catalytic activity. This is particularly true for urease, a nickel-containing enzyme. Numerous studies on various hydroxamic acid derivatives have demonstrated potent urease inhibition, with IC50 values often in the low micromolar to nanomolar range. nih.govresearchgate.nettandfonline.comnih.govnih.gov For example, a series of cinnamoyl hydroxamic acids showed IC50 values against urease ranging from 3.8 to 12.8 µM. nih.gov Another study on β-hydroxy-β-phenylpropionyl-hydroxamic acids reported IC50 values in the micromolar to mid-nanomolar range, with the most potent compound exhibiting an IC50 of 0.083 µM. nih.gov The inhibitory mechanism often involves the hydroxamic acid core interacting directly with the nickel ions in the urease active site. nih.gov Acetohydroxamic acid (AHA) is a well-known competitive inhibitor of urease and often serves as a reference standard in inhibition studies. mdpi.comnih.gov

The gentisic acid (2,5-dihydroxybenzoic acid) component of the molecule also contributes to protein binding potential. Studies on gentisic acid have shown it interacts with various proteins. For instance, it can bind to the active site of polyphenoloxidase (PPO) through hydrogen bonding and other non-covalent forces. researchgate.net Furthermore, gentisic acid has been shown to bind effectively to the active sites of metalloproteinases, which are zinc-dependent enzymes. mdpi.com This suggests that the dihydroxybenzoic acid scaffold can guide the molecule to protein-binding pockets, where the hydroxamic acid can then exert its metal-chelating effect.

Given that urease is a key virulence factor for bacteria like Helicobacter pylori, its inhibition is a significant therapeutic goal. nih.govbrieflands.comdovepress.com The combination of a metal-binding hydroxamic acid group with a dihydroxybenzoic acid scaffold, which itself has demonstrated protein binding capabilities, suggests that this compound is a strong candidate for a urease inhibitor. mdpi.commdpi.com Molecular docking studies on other hydroxamic acids confirm that the carbonyl and hydroxyl oxygens of the hydroxamic acid moiety are crucial for coordinating with the nickel ions in the urease active site. brieflands.comresearchgate.net

| Compound Class/Name | Reported IC50 Value (µM) | Enzyme Source | Reference |

|---|---|---|---|

| Cinnamoyl hydroxamic acids | 3.8 - 12.8 | Not Specified | nih.gov |

| β-Hydroxy-β-phenylpropionyl-hydroxamic acids | 0.083 - Mid-micromolar | Helicobacter pylori | nih.gov |

| Thiadiazine-2-thione derivatives | 9.8 - 19.7 | Jack bean | researchgate.net |

| 4',7,8-trihydroxyl-2-isoflavene | 0.85 | Helicobacter pylori | nih.gov |

| Acetohydroxamic acid (AHA) | ~42 | Not Specified | mdpi.com |

| Thiourea (Standard) | ~21 - 22 | Jack bean | researchgate.net |

Nucleic Acid Interactions (if applicable for research purposes)

Some hydroxamic acids have been shown to interact with DNA. These interactions can occur through various modes, including groove binding, where the small molecule fits into the major or minor groove of the DNA double helix, or intercalation, where the molecule inserts itself between the base pairs. For example, N-phenyllauroylhydroxamic acid was found to bind to calf thymus DNA (ct-DNA) via a groove binding mode. Similarly, N-1-naphthylcaprohydroxamic acid and N-1-naphthyllaurohydroxamic acid also demonstrated binding to ct-DNA. mdpi.com

Furthermore, metal complexes of hydroxamic acids have been reported to mediate DNA cleavage. tandfonline.com The hydroxamic acid ligand can deliver a metal ion, such as copper(II), to the vicinity of the DNA strand. In the presence of oxygen, this can lead to the generation of reactive oxygen species that cause strand scission. Studies on various carbazol-linked and N-substituted hydroxamic acids have demonstrated their ability to cleave plasmid DNA in the presence of copper ions. tandfonline.comresearchgate.net

While these findings establish a precedent for hydroxamic acids interacting with DNA, it must be emphasized that these are general characteristics of the chemical class. Without direct experimental data, it remains speculative whether this compound itself binds to or modifies nucleic acids. The planar aromatic ring of the gentisic acid core could potentially facilitate intercalation, while the hydroxamic acid moiety could participate in hydrogen bonding within the DNA grooves or coordinate with metal ions that mediate DNA damage. However, dedicated studies are required to confirm if and how this compound interacts with nucleic acids.

Membrane Interactions and Permeation Studies in Model Systems

There is a lack of specific experimental data on the membrane interactions and permeation of this compound in model systems. However, its structural properties allow for an informed discussion of its likely behavior. The permeability of a molecule across a lipid bilayer is heavily influenced by its polarity, size, and charge.

This compound possesses multiple polar functional groups: two phenolic hydroxyls (-OH) and a hydroxamic acid (-CONHOH) group. These groups can readily form hydrogen bonds with water, making the molecule relatively hydrophilic. In general, high hydrophilicity is associated with low passive permeability across the hydrophobic core of a cell membrane. Studies on other hydroxamic acids have highlighted the hydrophilic nature of this functional group as a barrier to membrane permeation. For instance, a hydroxamic-acid-containing nucleoside was found to be unable to cross an artificial membrane in a parallel artificial membrane permeability assay (PAMPA). mdpi.com

Conversely, the gentisic acid scaffold may have some affinity for lipid membranes. A study on the delivery of gentisic acid using liposomes (vesicles composed of a lipid bilayer) indicated that the molecule can be encapsulated and its release is influenced by the properties of the lipid membrane, suggesting an interaction between the gentisic acid and the lipid components. researchgate.net

Structure Activity Relationship Sar and Computational Studies of Gentisohydroxamic Acid

Elucidation of Structure-Activity Relationships for Gentisohydroxamic Acid Derivatives

The systematic investigation of how modifications to the this compound scaffold affect its activity is a cornerstone of its development.

The rational design of new molecules is a fundamental strategy in medicinal chemistry to develop compounds with enhanced therapeutic properties. nih.gov This process often begins with a "hit" compound identified through screening, which is then optimized by creating a series of analogs. nih.govmdpi.com The synthesis of these analogs allows for a systematic exploration of the structure-activity relationship (SAR). nih.govnih.gov

For instance, in the broader context of drug discovery, the synthesis of derivatives of various parent compounds, such as glycyrrhetinic acid, has been a common approach to improve cytotoxicity and explore the effect of different bonding modes on antitumor activity. nih.gov This often involves creating series of compounds with modifications at specific positions. For example, researchers have synthesized amide and ester derivatives to evaluate which linkage is more effective. nih.gov Similarly, the synthesis of hybrid derivatives, such as those of 3-hydroxy benzoic acid, has been explored to generate potent chemotherapeutic agents. rasayanjournal.co.in The goal of these synthetic efforts is to produce molecules that can lead to new drug prototypes. nih.gov

The process of rational design is not limited to a single class of compounds but is a widely applied principle. For example, it has been used to develop selective allosteric inhibitors for enzymes like PHGDH, contributing to the discovery of novel antitumor agents. nih.gov The design and synthesis of novel polycyclic acids have also been pursued to create potent and selective inhibitors of enzymes like human 11β-hydroxysteroid dehydrogenase type 1. researchgate.net Furthermore, the synthesis of derivatives of compounds like acridine/acridone and cinnamic acid has been a focus for developing agents with a broad spectrum of biological activities. rsc.orgresearchgate.net

The introduction of different substituent groups onto a parent molecule can significantly alter its biological or chemical activity. mdpi.comrsc.org These effects are often categorized as electronic (electron-donating or electron-withdrawing) and steric (related to the size and shape of the substituent). mdpi.comslideshare.net

The electronic nature of a substituent, whether it is an electron-withdrawing group (EWG) or an electron-donating group (EDG), can influence a molecule's interaction with its target. mdpi.com For example, studies on platinum pyridyl complexes have shown that electron-withdrawing substituents can enhance photosensitizing capabilities. rsc.org In some cases, the presence of EWGs like halogens can increase the lipophilicity of a molecule, potentially leading to better partitioning into cell membranes or protein domains. researchgate.net The inductive effect of a chlorine atom, for instance, can polarize a molecule and lead to increased hydrophobic interactions with a receptor. researchgate.net

The position of the substituent on the molecule is also critical. For hydroxycinnamic acid derivatives, a hydroxyl group at the para-position of the phenolic ring was found to be a critical structural element for synergistic activity with other compounds. nih.govnih.gov

The interplay of these substituent effects can be complex. In a study on PAK4 inhibitors, compounds with different halogen substituents (EWGs of varying size and electronegativity) showed a range of biological activities, while a compound with an EDG was inactive. mdpi.com This suggests that a combination of electronic and steric factors governs the interaction with the target protein. mdpi.com Computational methods, such as the analysis of molecular electrostatic potential (MEP), can help visualize the electron distribution and understand these interactions. mdpi.com

Interactive Table: Impact of Substituent Effects

| Compound Class | Substituent Type | Observed Effect on Activity | Reference |

| PAK4 Inhibitors | Electron-Withdrawing Groups (EWGs) vs. Electron-Donating Groups (EDGs) | EWGs showed varying activity based on size and electronegativity; EDG was inactive. | mdpi.com |

| Platinum Pyridyl Complexes | Electron-Withdrawing Substituents | Enhanced photosensitizing capabilities. | rsc.org |

| Hydroxycinnamic Acid Derivatives | para-Hydroxyl Group | Critical for synergistic cytotoxicity. | nih.govnih.gov |

| General Biologically Active Molecules | Chlorine Substituent | Can increase lipophilicity and improve biological activity. | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. longdom.orgwikipedia.org This approach is widely used in drug discovery to predict the activity of new compounds and to optimize lead molecules. longdom.orgnih.gov

The development of a QSAR model is a multi-step process that begins with the collection of a dataset of compounds with known biological activities. biointerfaceresearch.comresearchgate.net These compounds are then divided into a training set, used to build the model, and a test set, used to evaluate its predictive ability. biointerfaceresearch.comnih.gov

Various statistical methods can be employed to develop the QSAR model, with multiple linear regression (MLR) being a common choice. biointerfaceresearch.comnih.gov The goal is to create a mathematical equation that relates the biological activity (the dependent variable) to a set of molecular descriptors (the independent variables). nih.govdergipark.org.tr The quality of the resulting model is assessed using several statistical parameters, including the coefficient of determination (r²), which indicates how well the model fits the data, and the cross-validated correlation coefficient (q²), which measures the model's predictive power. nih.govnih.govmdpi.com A robust QSAR model will have high values for both r² and q². nih.govmdpi.com

For example, a QSAR study on aryl carboxylic acid amide derivatives as inhibitors of human dihydroorotate (B8406146) dehydrogenase (hDHODH) resulted in a statistically significant model with an r² of 0.851 and a q² of 0.795 using MLR analysis. nih.gov Similarly, a study on thiazolidine-4-one derivatives as anti-tubercular agents developed a model with an R² of 0.9092. nih.gov These models can then be used to predict the potency of new, unsynthesized compounds, thereby guiding further synthetic efforts. longdom.orgresearchgate.net

The selection of appropriate molecular descriptors is a crucial step in QSAR modeling. nih.gov These descriptors are numerical values that represent the physicochemical properties of a molecule. longdom.orgresearchgate.net They can be broadly classified into several categories:

Constitutional descriptors: These describe the basic composition of a molecule, such as molecular weight and the number of atoms of a certain type. longdom.orgresearchgate.net

Topological descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and shape. dergipark.org.trresearchgate.net

Electronic descriptors: These relate to the electronic properties of the molecule, such as charge distribution and electronegativity. slideshare.netresearchgate.net The Hammett substituent constant (σ) is a classic example of an electronic descriptor that quantifies the electron-donating or -withdrawing ability of a substituent. slideshare.net

Hydrophobic descriptors: These describe the lipophilicity of a molecule, which is its tendency to dissolve in lipids rather than water. The partition coefficient (logP) is a common measure of hydrophobicity. longdom.orgu-tokyo.ac.jp

Steric descriptors: These relate to the size and shape of the molecule. slideshare.netresearchgate.net

In practice, a combination of these descriptors is often used to build a predictive QSAR model. dergipark.org.trnih.gov For instance, a QSAR study on benzoylamino benzoic acid derivatives found that descriptors related to hydrophobicity and topology were important for predicting antifungal activity. dergipark.org.tr Another study on hDHODH inhibitors highlighted the significance of topological, estate number, hydrophobic, and alignment-independent descriptors. nih.gov The careful selection and application of these descriptors are essential for developing a robust and interpretable QSAR model that can effectively guide the design of new this compound derivatives. nih.gov

Interactive Table: Common Physicochemical Descriptors in QSAR

| Descriptor Type | Description | Examples | Reference |

| Constitutional | Basic molecular composition | Molecular Weight, Atom Counts | longdom.orgresearchgate.net |

| Topological | 2D connectivity and shape | 6ChainCount, DistTopo | dergipark.org.trresearchgate.net |

| Electronic | Electron distribution and properties | Hammett constant (σ), Charge | slideshare.netresearchgate.net |

| Hydrophobic | Lipophilicity | Partition Coefficient (logP) | longdom.orgu-tokyo.ac.jp |

| Steric | Molecular size and shape | Molar Refractivity | slideshare.netresearchgate.net |

Molecular Modeling and Computational Chemistry of this compound

Molecular modeling and computational chemistry are powerful tools for investigating chemical and biological systems at the molecular level. kallipos.grjstar-research.com These methods encompass a range of techniques, from quantum mechanics (QM) to molecular mechanics (MM), that can be used to study molecular structure, properties, and interactions. kallipos.grmongoliajol.info

In the context of this compound, these computational approaches can provide valuable insights that complement experimental studies. For example, molecular docking, a key technique in molecular modeling, can be used to predict how a this compound derivative might bind to a biological target, such as an enzyme active site. scispace.com This can help to rationalize observed SAR data and guide the design of new analogs with improved binding affinity.

Quantum chemical calculations can be employed to study the electronic properties of this compound and its derivatives in detail. mongoliajol.info This can include calculating properties like charge distribution, molecular orbitals, and reactivity indices, which can help to understand the molecule's reactivity and its potential to interact with biological targets. jstar-research.com For instance, methods like Density Functional Theory (DFT) can be used to investigate the conformations of molecules and their interactions. mongoliajol.infonih.gov

Molecular Docking Simulations of this compound with Target Proteins

A comprehensive search of scientific databases and computational chemistry literature did not yield specific studies on molecular docking simulations performed with this compound. Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. This analysis provides insights into binding affinity, and key interactions, and is foundational for rational drug design.

While the hydroxamic acid functional group is a known zinc-binding group present in many enzyme inhibitors, and related compounds may have been studied, specific docking scores, binding energies, and detailed interaction patterns for this compound with specific protein targets are not available in the reviewed literature. Therefore, no data table of docking results can be provided.

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

There is no specific information available in the public scientific literature regarding molecular dynamics (MD) simulations of this compound. MD simulations are a powerful tool for analyzing the physical movements of atoms and molecules over time, providing a deeper understanding of the stability of a ligand-protein complex, conformational changes in both the ligand and the target protein, and the kinetics of binding.

Consequently, data concerning the root-mean-square deviation (RMSD) or root-mean-square fluctuation (RMSF) for a this compound-protein complex, which would illustrate the stability and flexibility of the system, could not be found. Similarly, computational studies detailing the binding and unbinding pathways or calculating the association (k_on) and dissociation (k_off) rate constants for this specific compound are absent from the available literature.

Quantum Chemical Calculations of Electronic Structure and Reactivity of this compound

Specific quantum chemical calculations for this compound are not detailed in the currently accessible scientific literature. Such calculations, often employing methods like Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These studies can determine parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, molecular electrostatic potential (MEP) maps, and atomic charges.

These parameters are crucial for understanding a molecule's reactivity, stability, and the nature of its potential interactions with biological targets. Without dedicated studies on this compound, a quantitative analysis of its electronic structure and a data table of its quantum chemical properties cannot be compiled.

In Silico Prediction of this compound's Interactions and Biochemical Fate (excluding human ADMET)

While general biological activities such as antioxidant and anti-inflammatory effects have been suggested for this compound, specific in silico predictions detailing its broader biochemical interactions and ultimate fate within biological systems are not available in the literature. ontosight.ai Computational tools can predict a compound's potential interactions with a wide range of proteins or its metabolic pathway, offering clues to its mechanism of action and potential for bioaccumulation or degradation.

A thorough search did not uncover any studies that have published predictions on the specific metabolic pathways of this compound or its potential off-target interactions within a non-human biological system.

Biochemical and Research Applications of Gentisohydroxamic Acid Excluding Clinical Human Data

Gentisohydroxamic Acid as a Biochemical Probe in Enzymology and Cell Biology

This compound, by virtue of its chemical structure, serves as a valuable tool in biochemical and cellular research. Its utility stems primarily from the hydroxamic acid functional group, which is a well-known zinc-binding group (ZBG). researchgate.net This allows it and related compounds to act as potent and selective inhibitors for a wide array of metalloenzymes. researchgate.net

The investigation of enzyme mechanisms and the validation of proteins as potential therapeutic targets are foundational activities in biochemistry and drug discovery. teachmephysiology.com Hydroxamic acids are a class of molecules frequently employed for these purposes, largely due to their ability to chelate metal ions, particularly zinc, present in the active sites of many enzymes. researchgate.netnih.gov This interaction can lead to reversible or irreversible inhibition, providing insights into the enzyme's catalytic mechanism. du.ac.in

Aromatic hydroxamic acids are commonly used as probes to study the active sites of enzymes like peroxidases. researchgate.net The hydroxamic acid moiety acts as a strong binding group for the metal cofactor, allowing researchers to study enzyme-inhibitor complexes and infer details about the geometry and chemical environment of the active site. researchgate.netresearchgate.net For instance, studies on how inhibitors bind can help elucidate the roles of specific amino acid residues and the metal ion during catalysis. nih.gov The parent compound of this compound, gentisic acid, has been studied as a reversible mixed-type inhibitor of polyphenoloxidase, binding to the enzyme's active site through various non-covalent forces. nih.gov

In the context of target validation, demonstrating that the inhibition of a specific enzyme leads to a desired biological outcome is crucial. teachmephysiology.com Hydroxamic acids are instrumental in this process. By designing inhibitors like this compound, researchers can selectively block the activity of a target enzyme, such as a histone deacetylase (HDAC) or a matrix metalloproteinase (MMP), and observe the downstream cellular effects. researchgate.netresearchgate.net This approach helps to confirm the enzyme's role in a particular biological pathway and validates it as a target for further investigation. nih.gov Affinity-based probes incorporating a hydroxamate ZBG can be used for large-scale profiling of enzyme families, helping to identify their substrates and specificities. nih.gov

Table 1: Role of the Hydroxamic Acid Moiety in Enzyme Inhibition

| Feature | Description | Relevance to Research |

|---|---|---|

| Metal Chelation | The hydroxamic acid functional group acts as a bidentate ligand, forming stable complexes with metal ions, particularly Zn(II), found in the active sites of metalloenzymes. researchgate.netnih.gov | This is the primary mechanism of inhibition for enzymes like HDACs and MMPs. It allows for the specific targeting of these enzyme classes. researchgate.netresearchgate.net |

| Active Site Probe | By binding within the active site, hydroxamic acids can be used to map the site's topology and study the interactions that govern substrate binding and catalysis. researchgate.net | Spectroscopic and crystallographic studies of enzyme-hydroxamate complexes reveal details of the catalytic mechanism. researchgate.net |

| Competitive Inhibition | As structural analogs of substrates or transition states, some hydroxamic acids can act as competitive inhibitors, binding to the active site and preventing the natural substrate from binding. nih.gov | Kinetic studies using these inhibitors help to elucidate the enzyme's mechanism and determine the binding affinity of substrates and other inhibitors. du.ac.innih.gov |

| Basis for Probes | The strong, specific binding of the hydroxamic acid group makes it an ideal anchor for creating more complex biochemical probes, such as those with fluorescent tags or photo-activatable crosslinkers. nih.govchemrxiv.org | These probes are used for activity-based protein profiling, identifying active enzymes in complex biological samples and screening for new inhibitors. nih.gov |

Cell culture models are indispensable tools for investigating cellular signaling pathways, which regulate fundamental processes like proliferation, differentiation, and apoptosis. scientificarchives.compromega.com Small molecules that can modulate these pathways are crucial for dissecting their complexity. gesundheitsindustrie-bw.de this compound, as a potential metalloenzyme inhibitor, can be applied in such models to explore the functional roles of its target enzymes in cellular contexts.

The use of specific enzyme inhibitors in cell culture allows researchers to study the consequences of blocking a particular signaling node. gesundheitsindustrie-bw.de For example, the THP-1 human monocytic cell line is widely used to study how compounds modulate macrophage functions and signaling pathways. mdpi.com By treating these or other cell lines (e.g., cancer cells, astrocytes) with a compound like this compound, researchers can assess a range of cellular responses. These readouts can include changes in cell viability, rates of proliferation, induction of apoptosis, or alterations in gene expression. scientificarchives.com

For instance, HDAC inhibitors, a class to which many hydroxamic acids belong, are known to cause upregulation of tubulin and histone acetylation, which can be observed using Western blot analysis in treated cells. chemrxiv.org Such experiments help to link the inhibition of a specific enzyme to downstream events, like changes in chromatin structure and gene transcription. nih.gov Similarly, studying how an inhibitor affects signaling cascades, such as those involving protein kinases and phosphatases, can reveal the intricate network of interactions that control cellular behavior. promega.com The development of three-dimensional (3D) cell culture models, like spheroids and organoids, provides an even more physiologically relevant system to test the effects of such compounds on cell-cell interactions and tissue-like structures. researchgate.net

Role of this compound in Microbial and Plant Systems Research

Iron is an essential nutrient for nearly all microorganisms, but its bioavailability is often extremely low in aerobic environments. mdpi.commdpi.com To overcome this limitation, many bacteria and fungi have evolved sophisticated iron acquisition systems, a primary one being the secretion of low-molecular-weight, high-affinity iron-chelating compounds called siderophores. mdpi.commdpi.com

Siderophores are classified based on their iron-coordinating functional groups, with the most common types being catecholates, carboxylates, and hydroxamates. mdpi.comnih.gov Hydroxamate siderophores are particularly prevalent and are produced by a wide range of both bacteria and fungi. mdpi.com These molecules contain one or more hydroxamic acid moieties [-C(=O)N(OH)R], which act as bidentate ligands to tightly and specifically bind ferric iron (Fe³⁺). researchgate.net Once the siderophore-iron complex is formed in the extracellular environment, it is recognized by specific receptors on the microbial cell surface and transported into the cell. mdpi.com

This compound, containing the key hydroxamate functional group, can be used as a simple structural and functional analog of natural hydroxamate siderophores like desferrioxamine B or acinetoferrin. researchgate.netnih.gov Researchers can use it to:

Probe Siderophore Uptake Systems: By testing whether this compound or its iron complex can be transported into microbial cells, scientists can investigate the specificity of siderophore transport proteins. mdpi.comnih.gov

Study Competitive Inhibition: It can be used in competition assays against natural siderophores to understand the binding dynamics and hierarchies of different iron chelators in a microbial community. researchgate.net

Elucidate Iron Release Mechanisms: Inside the cell, iron must be released from the siderophore, often through reduction of Fe³⁺ to Fe²⁺. nih.gov Studying the fate of a simple analog like this compound can provide insights into these intracellular release mechanisms. researchgate.netnih.gov

The study of such analogs is crucial for understanding microbial iron homeostasis, a process vital for microbial growth, virulence, and competition within an ecosystem. mdpi.commdpi.com

Plants, as sessile organisms, have developed intricate mechanisms to respond to environmental stresses, including pathogen attacks and toxic levels of heavy metals. nih.govnih.gov Research into these areas explores the roles of various organic molecules in signaling and detoxification.

The parent compound of this compound, gentisic acid, is itself associated with plant defense. nih.gov It is structurally related to salicylic (B10762653) acid, a critical phytohormone that mediates plant defense responses against a wide range of pathogens. nih.gov Plant hormones and related signaling molecules orchestrate the expression of defense genes and the production of antimicrobial compounds. nih.govmdpi.com The introduction of compounds like this compound could be used to probe these signaling pathways and understand the structural requirements for inducing a defense response.

In the context of phytoremediation—the use of plants to clean up contaminated environments—the chelation of heavy metals is a key mechanism. elsevierpure.com Plants can tolerate heavy metals by producing internal chelating agents, such as organic acids and phytochelatins, which bind to metal ions and sequester them in vacuoles, rendering them less toxic. elsevierpure.comnih.govnih.gov The strong metal-binding capacity of the hydroxamic acid group suggests a potential application for this compound in this field. researchgate.net It could be investigated as an exogenous chelator, a compound supplied to the soil to increase the solubility and bioavailability of heavy metals, thereby enhancing their uptake by hyperaccumulating plants. nih.gov The ability of plant growth-promoting bacteria to produce siderophores also plays a role in plant nutrition and can influence the bioremediation of metal-contaminated soils, highlighting the interconnectedness of microbial and plant systems. researchgate.net

This compound in Advanced Materials and Chemical Biology (if applicable)

The application of this compound is most prominent in chemical biology, where it serves as a valuable molecular tool. gesundheitsindustrie-bw.de Chemical biology utilizes chemical principles and synthesized molecules to study and manipulate biological systems. The defining feature of this compound for these applications is its hydroxamic acid group, which can be used as a building block or a reactive handle.

In chemical biology, hydroxamic acids are foundational for designing specific enzyme inhibitors and molecular probes. researchgate.netnih.gov For example, researchers have synthesized hydroxamic acid-modified histone peptides and used them on microarrays to directly capture and detect specific histone deacetylase (HDAC) isozymes. chemrxiv.org This approach allows for high-throughput screening to discover new, isozyme-selective substrates and inhibitors. chemrxiv.org The synthesis of such complex probes, starting from simpler building blocks, is a core activity in chemical biology. This compound, with its defined chemical structure, represents a potential starting point or fragment for the synthesis of more elaborate probes designed to investigate metalloenzymes or other biological targets.

The use of this compound in the field of advanced materials science, which focuses on the design and discovery of new materials with novel properties (e.g., for electronics, aerospace, or construction), is not a prominent area of research. aprcomposites.com.auaurorascientific.com While its metal-chelating properties could theoretically be applied to create metal-organic frameworks or functionalized polymers, such applications are not well-documented in the current scientific literature.

Advanced Analytical and Spectroscopic Characterization of Gentisohydroxamic Acid in Research Contexts

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Metabolite Identification (in research models)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise characterization of chemical structures. ontosight.ai For gentisohydroxamic acid, which has a molecular formula of C₇H₇NO₄, HRMS would be utilized to confirm its elemental composition by providing a highly accurate mass measurement, typically within a few parts per million (ppm). ontosight.ai This level of accuracy allows for the unambiguous determination of the molecular formula, distinguishing it from other compounds with the same nominal mass.

In research models exploring the metabolism of this compound, HRMS coupled with liquid chromatography (LC-HRMS) would be the method of choice for identifying potential metabolites. hmdb.canih.gov The high resolving power of the mass spectrometer can detect and identify metabolites in complex biological matrices like plasma or urine. hmdb.ca Common metabolic transformations, such as hydroxylation, glucuronidation, or sulfation, would be identified by the characteristic mass shifts from the parent drug. The fragmentation pattern of the parent compound, obtained via tandem mass spectrometry (MS/MS), would be compared with the fragmentation of potential metabolites to pinpoint the site of metabolic modification. awi.de

Table 1: Hypothetical HRMS Data for this compound

| Parameter | Expected Value | Purpose |

|---|---|---|

| Molecular Formula | C₇H₇NO₄ | Elemental composition |

| Monoisotopic Mass | 169.0324 u | Precise mass of the most abundant isotopes |

| Ionization Mode | ESI+, ESI- | Typically determined experimentally |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete structural elucidation of organic molecules in solution. rsc.orgsielc.com For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be required to unambiguously assign all proton and carbon signals and confirm the connectivity of the atoms. researchgate.net

The ¹H NMR spectrum would provide information on the chemical environment of the protons, their multiplicity (splitting patterns), and their relative numbers (integration). nih.gov The ¹³C NMR spectrum would reveal the number of unique carbon atoms and their chemical shifts, indicating the types of functional groups present. sielc.com 2D NMR experiments would then be used to establish the final structure:

COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system, for example, between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule, such as the aromatic ring to the hydroxamic acid moiety. sielc.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.5 - 7.5 | 110 - 130 |

| Phenolic OH | Variable | - |

| Amide NH | Variable | - |

| Hydroxamic OH | Variable | - |

| Carbonyl C | - | ~165 - 175 |

| Aromatic C-OH | - | 145 - 160 |

Note: Actual chemical shifts are dependent on the solvent and other experimental conditions.

X-ray Crystallography of this compound and its Complexes for Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a compound in the solid state. researchgate.netontosight.ai To perform this analysis, a high-quality single crystal of this compound would need to be grown. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to produce a three-dimensional map of the electron density within the crystal. ontosight.ai

This electron density map allows for the precise determination of bond lengths, bond angles, and torsional angles, providing an exact model of the molecule's conformation in the solid state. Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice and can detail intermolecular interactions, such as hydrogen bonding, which are critical for understanding the physical properties of the compound. If this compound were to form complexes with metal ions, X-ray crystallography would be the primary technique to elucidate the coordination geometry and bonding within these complexes. scispace.com

Advanced Chromatographic Techniques for Separation, Purity, and Quantification

Chromatographic techniques are fundamental for the separation, purification, and quantification of chemical compounds. uniupo.itdocbrown.info

High-Performance Liquid Chromatography (HPLC) coupled with Various Detectors

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like this compound. chemicalbook.comnist.gov A typical HPLC method for this compound would likely involve reversed-phase chromatography, where a non-polar stationary phase (like C18) is used with a polar mobile phase (a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol). myfoodresearch.com

The method would be optimized to achieve good separation from any impurities or related compounds, resulting in a sharp, symmetrical peak for this compound. Purity analysis is performed by detecting any other peaks in the chromatogram. For quantification, a calibration curve would be constructed by analyzing standard solutions of known concentrations.

Various detectors can be coupled with HPLC for the analysis of this compound:

UV-Vis Detector: As this compound contains a chromophore (the substituted benzene (B151609) ring), it would absorb UV light, making UV detection a suitable and common choice. docbrown.info

Diode Array Detector (DAD): Provides UV-Vis spectra for each peak, which aids in peak identification and purity assessment.

Mass Spectrometry (LC-MS): Provides mass information for each eluting peak, offering high specificity and sensitivity for both identification and quantification. awi.de

Table 3: Illustrative HPLC Method Parameters for this compound

| Parameter | Typical Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) or MS |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Derivatives (if applicable)

Gas Chromatography (GC) is primarily used for the analysis of volatile and thermally stable compounds. This compound, with its polar hydroxyl and hydroxamic acid functional groups, is non-volatile and would likely decompose at the high temperatures used in GC.

Therefore, for GC analysis to be applicable, a derivatization step would be necessary to convert the polar functional groups into less polar, more volatile ones. Silylation is a common derivatization technique where active hydrogens (in -OH and -NH groups) are replaced by a trimethylsilyl (B98337) (TMS) group. The resulting TMS-derivative of this compound would be more volatile and thermally stable, allowing for its separation and analysis by GC, often coupled with a mass spectrometer (GC-MS).

Electrochemical Methods for Redox Behavior and Sensing Applications (in research settings)

Electrochemical methods, such as cyclic voltammetry (CV), can be used to investigate the redox behavior of electroactive compounds like this compound. The presence of the hydroquinone (B1673460) moiety suggests that the compound can undergo oxidation.

In a typical CV experiment, the potential applied to a working electrode is swept linearly to a set potential and then swept back to the initial potential. The resulting current is measured and plotted against the applied potential. For an electroactive species, this voltammogram will show peaks corresponding to oxidation and/or reduction processes. The peak potentials provide information about the thermodynamic ease of electron transfer, while the peak currents are related to the concentration of the analyte.

Such studies can provide insights into the antioxidant potential of this compound, as the ability to be easily oxidized is a characteristic of many antioxidant compounds. Furthermore, the electrochemical properties of this compound could be exploited for the development of electrochemical sensors for its detection and quantification in various samples.

Future Research Directions and Theoretical Perspectives for Gentisohydroxamic Acid Studies

Emerging Synthetic Paradigms for Novel Gentisohydroxamic Acid Scaffolds

The future of this compound research is intrinsically linked to the development of innovative synthetic methodologies that allow for the creation of diverse and complex molecular scaffolds. Current synthetic approaches often rely on established chemical reactions. However, emerging paradigms in synthetic chemistry offer exciting possibilities for generating novel this compound analogs with enhanced or entirely new biological activities.

One promising direction is the application of combinatorial chemistry . This high-throughput approach can be used to generate large libraries of this compound derivatives by systematically modifying different positions of the core structure. wikipedia.org By combining various building blocks, researchers can rapidly explore a vast chemical space to identify compounds with optimized properties.

Another key area is the development of more efficient and selective heterocyclic synthesis methods. ajol.info Ring transformation reactions, for instance, could be employed to convert the benzamide (B126) core of this compound into novel heterocyclic systems, potentially leading to compounds with unique pharmacological profiles. ajol.info Furthermore, the design and synthesis of hybrid molecules, where the this compound moiety is conjugated with other bioactive pharmacophores, represents a powerful strategy to create multifunctional agents. nih.gov This approach has been successfully used to develop novel compounds with anticancer and antibacterial activities. nih.gov

The use of protein-based scaffolding techniques from synthetic biology also presents a novel avenue. frontiersin.org By engineering enzymes involved in a biosynthetic pathway to be spatially co-located on a synthetic protein scaffold, it is possible to increase the production of a target molecule. frontiersin.org This could be adapted for the biosynthesis of this compound precursors or derivatives.

Future synthetic efforts should also focus on creating scaffolds with improved pharmacokinetic properties. This includes the synthesis of analogs with tailored lipophilicity, metabolic stability, and cell permeability. The table below outlines potential synthetic strategies and their expected outcomes for generating novel this compound scaffolds.

| Synthetic Strategy | Description | Expected Outcome |

| Combinatorial Chemistry | High-throughput synthesis of a large library of related compounds. | Rapid identification of derivatives with enhanced activity or novel properties. |

| Ring Transformation Reactions | Conversion of the existing ring structure into a different one. ajol.info | Creation of novel heterocyclic analogs with potentially different biological targets. ajol.info |

| Hybrid Molecule Synthesis | Covalent linking of this compound with other bioactive molecules. nih.gov | Development of multifunctional agents with synergistic or dual activities. nih.gov |

| Protein-Based Scaffolding | Use of synthetic protein scaffolds to co-localize biosynthetic enzymes. frontiersin.org | Increased yield and efficiency of biosynthetic pathways for precursors or derivatives. frontiersin.org |

| De Novo Synthesis | Complete synthesis from simple, commercially available starting materials. mdpi.com | Access to a wide range of structurally diverse and homogeneous scaffolds. mdpi.com |

Unexplored Molecular Targets and Pathways for this compound Interactions

While initial research has pointed towards the antioxidant and anti-inflammatory potential of this compound, a vast landscape of molecular targets and biological pathways remains to be explored. ontosight.ai A systematic approach to identifying these currently unknown interactions is crucial for uncovering the full therapeutic potential of this compound and its future derivatives.

A significant portion of the human proteome remains understudied, presenting a wealth of "unexplored opportunities" for therapeutic intervention. nih.gov Network pharmacology and molecular docking are powerful computational tools that can be used to predict potential protein targets for a given small molecule. nih.gov By screening this compound against databases of protein structures, researchers can identify potential binding partners and generate hypotheses about its mechanism of action. nih.gov For example, such an approach could reveal interactions with key enzymes in metabolic pathways or signaling proteins involved in disease progression.

The Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway database is a valuable resource for identifying metabolic and signaling pathways that could be modulated by this compound. genome.jp By analyzing the predicted protein targets in the context of these pathways, researchers can gain insights into the potential downstream effects of the compound. For instance, if a target is a key kinase in a cancer-related signaling pathway, this would suggest a potential application in oncology. wikipedia.org